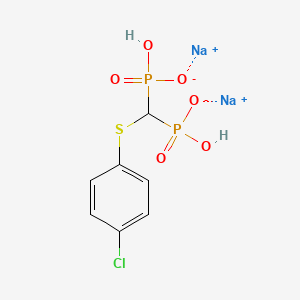
Copanlisib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copanlisib-d8 is a deuterated form of copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. Copanlisib is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, copanlisib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d8 involves the incorporation of deuterium atoms into the molecular structure of copanlisib. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium incorporation include the use of deuterated solvents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated reagents and solvents. The process would be optimized for high yield and purity, ensuring that the deuterium atoms are stably incorporated into the molecular structure. The production would also involve rigorous quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Copanlisib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Copanlisib-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of copanlisib. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of copanlisib.
Biology: Employed in cellular and molecular biology to investigate the effects of copanlisib on various signaling pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of copanlisib in treating various cancers.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Copanlisib-d8, like copanlisib, inhibits phosphatidylinositol-3-kinase, particularly the alpha and delta isoforms. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of malignant B cells. The molecular targets include the p110α and p110δ subunits of PI3K, leading to downstream effects on cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idelalisib: A selective PI3Kδ inhibitor used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Bimiralisib: A dual PI3K/mTOR inhibitor with broader activity against various PI3K isoforms.
Apitolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer treatment
Uniqueness of Copanlisib-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The deuterium atoms in this compound reduce the rate of metabolic degradation, leading to prolonged activity and potentially improved therapeutic outcomes. This makes this compound a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C23H28N8O4 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2-amino-N-[7-methoxy-8-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i8D2,9D2,11D2,12D2 |
InChI-Schlüssel |
MWYDSXOGIBMAET-MTPASECWSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CCCOC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


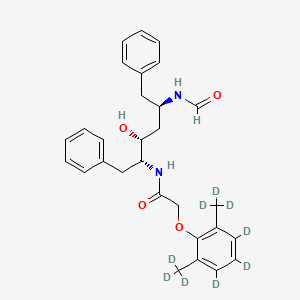

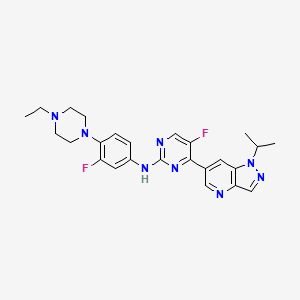
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
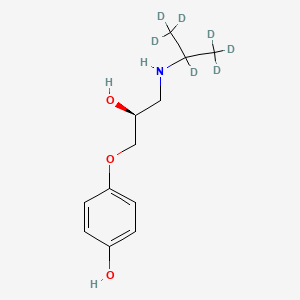
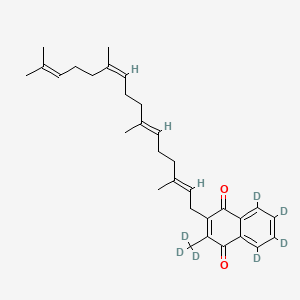

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

